3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione
CAS No.:
Cat. No.: VC13433939
Molecular Formula: C21H21F3N6O2
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21F3N6O2 |
|---|---|
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-8H-purine-2,6-dione |
| Standard InChI | InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3 |
| Standard InChI Key | WDGFWZYVYUXIMM-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F |
| Canonical SMILES | CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
-
IUPAC Name: 3-Ethyl-1-propyl-8-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3,7-dihydro-1H-purine-2,6-dione
-
Molecular Formula: C₂₁H₂₁F₃N₆O₂
-
Molecular Weight: 446.4 g/mol
-
CAS Number: 752222-83-6
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not fully characterized |
| Solubility | Lipophilic (logP ~3.2*) |
| Stability | Stable under standard conditions |
| Spectral Data (NMR/IR) | Available in proprietary databases |
*Estimated based on trifluoromethyl and purine motifs .
Synthesis and Optimization
The synthesis involves multi-step reactions starting from purine and pyrazole precursors. Key steps include:
-
Alkylation: Introduction of ethyl and propyl groups at the N3 and N1 positions of the purine core.
-
Coupling: Attachment of the 3-(trifluoromethyl)benzyl-substituted pyrazole via Suzuki-Miyaura cross-coupling.
-
Purification: Chromatographic techniques to achieve ≥99% purity .
Challenges:
-
Optimizing reaction conditions (temperature, solvent) to avoid byproducts.
-
Ensuring regioselectivity during pyrazole functionalization .
Pharmacological Profile
Receptor Affinity and Selectivity
CVT-6883 exhibits high selectivity for A₂BAR over other adenosine receptors:
| Receptor Subtype | Kᵢ (nM) | Selectivity (Fold vs. A₂B) |
|---|---|---|
| A₂B | 22 | 1 |
| A₁ | 1,940 | 88 |
| A₂A | 3,280 | 149 |
| A₃ | 1,070 | 49 |
Data from radioligand binding assays .
Mechanism of Action
-
A₂B Antagonism: Blocks adenosine-induced cAMP accumulation (K<sub>B</sub> = 6 nM) .
-
Downstream Effects: Reduces pro-inflammatory cytokines (IL-6, TNF-α) and inhibits collagen deposition in fibrotic models .
Therapeutic Applications
Asthma and Pulmonary Inflammation
-
Model: Allergen-challenged mice.
-
Results:
Cardiac Fibrosis
-
Model: Myocardial infarction (MI) in mice.
-
Results:
Systemic Sclerosis (Skin Fibrosis)
-
Model: Bleomycin-induced dermal fibrosis.
-
Results:
Oncology (Emerging Research)
-
Potential Role: Enhances T/NK cell activity in tumor spheroids by blocking adenosine-mediated immunosuppression .
Clinical Development
Phase I Trials
-
Safety: Well-tolerated in healthy volunteers (NCT unreported).
-
Pharmacokinetics:
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume